3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate
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Overview
Description
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate acetophenone derivative under basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethyl Carbonate Moiety: The final step involves the reaction of the chromenone derivative with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxychromenone derivatives.
Substitution: Amino, thio, or alkoxy derivatives of the chromenone core.
Scientific Research Applications
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in oxidative stress, leading to its observed biological effects. The 2-chlorophenyl group and ethyl carbonate moiety may also contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-4H-chromen-4-one: Lacks the ethyl carbonate moiety but shares the chromenone core and 2-chlorophenyl group.
7-ethyl-3-(2-chlorophenyl)-4H-chromen-4-one: Similar structure but with an ethyl group at the 7-position instead of the ethyl carbonate moiety.
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate: Similar structure but with a methyl carbonate moiety instead of an ethyl carbonate moiety.
Uniqueness
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate is unique due to the presence of the ethyl carbonate moiety, which can influence its solubility, reactivity, and biological activity
Properties
IUPAC Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] ethyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-2-22-18(21)24-11-7-8-13-16(9-11)23-10-14(17(13)20)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFISQGMGUJGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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